molecular formula CaH3NaO3P B1235737 Metaphosphoric acid, calcium sodium salt CAS No. 23209-59-8

Metaphosphoric acid, calcium sodium salt

Cat. No.: B1235737
CAS No.: 23209-59-8
M. Wt: 145.06 g/mol
InChI Key: QGWKINPEYRCFGU-UHFFFAOYSA-N
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Description

Molecular Formulation and Nomenclature

The chemical classification of metaphosphoric acid, calcium sodium salt encompasses multiple distinct molecular entities, each characterized by specific stoichiometric relationships and structural arrangements. The primary compound identified in contemporary research exhibits the molecular formula CaNaO9P3, representing a complex metaphosphate structure with significant industrial relevance. This formulation corresponds to a molecular weight of 299.98 grams per mole, establishing it as a substantial inorganic compound within the metaphosphate family. The systematic naming convention for this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as calcium sodium metaphosphate to reflect its constituent metallic cations and phosphate framework.

Alternative molecular formulations within this chemical family include compounds with the formula CaH3NaO3P, which exhibits a significantly different molecular weight of 145.06 grams per mole. This variation represents a distinct stoichiometric arrangement that maintains the fundamental calcium-sodium-phosphate relationship while incorporating different degrees of hydration or protonation. The existence of multiple molecular formulations within the same chemical classification demonstrates the structural complexity inherent in metaphosphate chemistry and the importance of precise molecular characterization for accurate compound identification.

The chemical synthesis pathways for these compounds involve controlled thermal treatment of precursor materials, as demonstrated in research where stoichiometric mixtures of sodium carbonate, calcium carbonate, and ammonium dihydrogen phosphate undergo thermal decomposition at elevated temperatures. The reaction proceeds according to the equation: 1/2Na2CO3 + CaCO3 + 3NH4H2PO4 → CaNa(PO3)3 + 3/2CO2 + 3NH3 + 9/2H2O, yielding crystalline calcium sodium metaphosphate through a carefully controlled heating regimen.

Properties

CAS No.

23209-59-8

Molecular Formula

CaH3NaO3P

Molecular Weight

145.06 g/mol

InChI

InChI=1S/Ca.Na.H3O3P/c;;1-4(2)3/h;;1-3H

InChI Key

QGWKINPEYRCFGU-UHFFFAOYSA-N

SMILES

OP(O)O.[Na].[Ca]

Canonical SMILES

OP(O)O.[Na].[Ca]

Other CAS No.

23209-59-8

Synonyms

calcium sodium metaphosphate
metaphosphoric acid, calcium sodium salt

Origin of Product

United States

Preparation Methods

Source Materials

  • Calcium sources : Calcium phosphate [Ca(H2PO4)2][Ca(H_2PO_4)_2] or calcium carbonate.

  • Sodium sources : Sodium dihydrogen phosphate (NaH2PO4)(NaH_2PO_4) or sodium hydroxide.

  • Phosphorus sources : Wet-process phosphoric acid (H3PO4)(H_3PO_4) or purified P2O5P_2O_5.

Impurities in raw materials, particularly heavy metals or silica, must be minimized to prevent crystallization defects.

Melt Processing and Calcination

Mixing and Slurry Preparation

Raw materials are blended in aqueous slurry (45–50% solids) to ensure homogeneity. For example, a mixture of 4,852 g NaH2PO4NaH_2PO_4 and 7,831 g Ca(H2PO4)2Ca(H_2PO_4)_2 is agitated to form a reactive precursor.

Calcination Conditions

The slurry is spray-dried onto a preheated bed (380–420°C) in a rotating calciner, yielding amorphous calcium sodium metaphosphate. Key parameters include:

ParameterValue
Temperature380–420°C
Residence Time3.7 hours
Production Rate53.7 kg/hr·m²
Product Crystallinity≥90% (XRD analysis)

This step removes bound water and initiates polyphosphate chain formation.

Fiberization and Post-Synthesis Processing

Mechanical Fiberization

Crystalline blocks are jaw-crushed to ≤3.35 mm and fed into a milling apparatus. The fibers exhibit:

  • Aspect Ratio : ≥50.

  • Diameter : 1–10 μm.

  • Thermal Stability : Stable up to 1,000°C.

Surface Treatment

Fibers are washed with dilute HCl (pH 2–3) to remove surface impurities, enhancing their inertness in alkaline environments.

Comparative Analysis of Synthesis Routes

Wet vs. Dry Processes

While the dry method (patented) dominates industrial production, wet processes involving phosphoric acid neutralization are explored for niche applications. However, wet methods struggle with yield (>30% lower) due to incomplete polycondensation.

Energy Efficiency

  • Dry Process Energy Demand : 8–10 kWh/kg.

  • Wet Process Energy Demand : 12–15 kWh/kg.

The dry method’s lower energy footprint and higher crystallinity make it preferable for large-scale production.

Challenges and Optimization Strategies

Impurity Control

Carbon black and silica impurities from raw materials induce crystallization faults, reducing fiber tensile strength by 40–60%. Advanced filtration (≤1 μm pore size) during slurry preparation mitigates this.

Scalability Limitations

Batch-wise seeding in melt processing limits throughput. Continuous seeding systems using automated dispensers are under development to address this .

Q & A

Q. What mechanistic insights explain the role of calcium sodium metaphosphate in inhibiting calcium oxalate crystallization?

  • Methodological Answer: Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) to analyze crystal morphology/composition. Zeta potential measurements quantify surface charge modulation in synthetic urine models .

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